molecular formula C13H15N3O2 B14988532 N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide

N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No.: B14988532
M. Wt: 245.28 g/mol
InChI Key: MEOPOCZBJXBRJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves the condensation of 1-ethyl-1H-pyrazol-5-amine with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide
  • 5-amino-pyrazoles

Uniqueness

N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methoxybenzamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-ethylpyrazol-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C13H15N3O2/c1-3-16-12(8-9-14-16)15-13(17)10-4-6-11(18-2)7-5-10/h4-9H,3H2,1-2H3,(H,15,17)

InChI Key

MEOPOCZBJXBRJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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